molecular formula C17H12N4O5S B2934187 4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide CAS No. 303792-07-6

4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2934187
CAS No.: 303792-07-6
M. Wt: 384.37
InChI Key: NESUKEVSTDJRSB-UHFFFAOYSA-N
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Description

4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative designed for advanced research applications, particularly in medicinal chemistry and infectious disease studies. This compound features a benzamide core functionalized with nitro groups and a thiazole ring, a structural motif found in a class of bioactive molecules known as thiazolides, which are recognized for their potent antiparasitic and antiviral properties . The mechanism of action for related thiazolides is complex; evidence suggests that the conjugation across the amide bond, indicated by the similarity of C-N bond lengths in the linker region, is crucial for biological activity, potentially allowing the molecule to interact with target enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic parasites and bacteria . The nitro group on the benzamide ring is a strong electron-withdrawing moiety that can influence the compound's electronic properties and is also instrumental in its biological activity, potentially undergoing enzymatic reduction to form reactive intermediates that damage cellular components . Scientifically, this compound is of significant interest for in-vitro investigation of its potential antibacterial and antiparasitic effects, building upon research that has shown analogous compounds to inhibit the growth of kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana . The presence of the 3-nitrobenzyl substituent on the thiazole ring may enhance lipophilicity, potentially improving membrane permeability and bioavailability in cellular models . Researchers can utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to develop new therapeutic agents. The compound is provided as a solid and requires storage at room temperature. Handling should be performed in a well-ventilated environment, and the use of appropriate personal protective equipment is mandatory. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c22-16(12-4-6-13(7-5-12)20(23)24)19-17-18-10-15(27-17)9-11-2-1-3-14(8-11)21(25)26/h1-8,10H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUKEVSTDJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a thiazole derivative characterized by a complex structure that includes multiple nitro groups and a benzamide moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.

  • Molecular Formula: C17H12N4O5S
  • Molecular Weight: 384.373 g/mol
  • CAS Number: 303792-07-6

The compound's structure can be represented as follows:

4 nitro N 5 3 nitrobenzyl thiazol 2 yl benzamide\text{4 nitro N 5 3 nitrobenzyl thiazol 2 yl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Topoisomerase II Inhibition: Similar compounds have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, which can lead to apoptosis in cancer cells.
  • Cytokine Modulation: The compound may modulate pro-inflammatory cytokines, influencing pathways related to inflammation and pain management.
  • Bioreduction of Nitro Groups: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the thiazole ring in this compound suggests potential efficacy against various pathogens.

Anticancer Potential

Studies have explored the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects. The ability to induce apoptosis in cancer cells through DNA damage makes it a candidate for further investigation in cancer therapy .

Study 1: Anticancer Activity

In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through DNA damage mediated by topoisomerase II inhibition.

Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of thiazole derivatives found that these compounds could significantly reduce the levels of pro-inflammatory cytokines in animal models. This suggests potential therapeutic applications in treating inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis via topoisomerase II inhibition
Anti-inflammatoryModulates cytokine levels
AntimicrobialExhibits activity against various pathogens

Comparison with Similar Compounds

The following analysis compares 4-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Structural Analogs in the N-(Thiazol-2-yl)benzamide Class
Compound Name Thiazole Substituent Benzamide Substituent Melting Point (°C) Yield (%) Key Findings/Activity Reference
Target Compound 5-(3-Nitrobenzyl) 4-Nitro Not reported Not given Structural focus -
4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-Pyridin-2-yl 4-Nitro Not reported Not given Unspecified activity
N-(5-(4-Methylbenzyl)thiazol-2-yl)-2-nitrobenzamide 5-(4-Methylbenzyl) 2-Nitro Not reported Not given Structural analog
2-Acetyloxy-N-(5-morpholinothiazol-2-yl)benzamide 5-Morpholino 2-Acetyloxy 172–175 95 Autophagy activation (IC~50~ = 3.2 µM)
4-Fluoro-2-hydroxy-N-(5-morpholinothiazol-2-yl)benzamide 5-Morpholino 4-Fluoro-2-hydroxy Not reported 67 Moderate cytotoxicity

Key Observations :

  • Substituent Position and Bioactivity: The substitution pattern on the thiazole ring significantly impacts activity. For example, morpholino-substituted derivatives (e.g., compound 12 in ) exhibit autophagy activation, whereas nitrobenzyl substituents (as in the target compound) may influence solubility or target binding .
Heterocyclic Variants: Thiadiazole and Oxadiazole Derivatives
Compound Name Core Heterocycle Substituents Activity Reference
4-Nitro-N-[5-(4-nitro-phenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) Oxadiazole 4-Nitrobenzamide, 5-(4-nitrophenyl) Anti-inflammatory (rat-paw edema)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Thiadiazole 5-Ethyl, 4-nitrobenzamide Not reported
2-Chloro-4-nitro-N-(5-nitrothiazol-2-yl)benzamide Thiazole 2-Chloro-4-nitrobenzamide, 5-nitro Not reported

Key Observations :

  • Heterocycle Replacement : Replacing the thiazole with oxadiazole (e.g., compound C7) retains anti-inflammatory activity, suggesting the benzamide-nitro motif is critical for this effect .
  • Dual Nitro Groups : Compounds with dual nitro substituents (e.g., 2-chloro-4-nitro-N-(5-nitrothiazol-2-yl)benzamide) may exhibit enhanced reactivity but require further pharmacological evaluation .
Functional Group Modifications and Bioactivity
  • Autophagy Activation: Morpholino and piperazinyl substituents on the thiazole ring (e.g., compounds 12 and 14 in ) correlate with autophagy activation, likely due to improved solubility and membrane permeability .
  • Anti-Inflammatory Activity : Oxadiazole derivatives (e.g., C7) with 4-nitrobenzamide groups show superior anti-inflammatory effects compared to chloro-substituted analogs, highlighting the nitro group’s role in modulating activity .

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